Diallyl dicarbonate
Overview
Description
Diallyl pyrocarbonate, also known as diallyl dicarbonate, is an organic compound with the molecular formula C8H10O5. It is a colorless to light yellow liquid that is used primarily as a reagent in organic synthesis. This compound is known for its ability to introduce the allyloxycarbonyl (Alloc) protecting group to primary and secondary amines, making it valuable in peptide synthesis and other chemical processes .
Mechanism of Action
Target of Action
Diallyl dicarbonate primarily targets amines, alcohols, and thiols . The presence of double bonds in the allyl groups makes it reactive, allowing it to interact with these targets in various chemical processes .
Mode of Action
This compound interacts with its targets through a process known as Tsuji-Trost allylation . This process promotes the formation of carbanions, boronates, phosphides, amides, and alkoxides . These compounds act as in situ nucleophiles, increasing the reaction rate compared to allyl acetate .
Biochemical Pathways
The Tsuji-Trost allylation process affects various biochemical pathways. It leads to the formation of different compounds such as carbanions, boronates, phosphides, amides, and alkoxides . These compounds are of great interest for the design of intramolecular decarboxylate asymmetric compounds .
Pharmacokinetics
Its physical properties, such as being a colorless liquid with a pungent odor, having a density of 0991 g/mL, and being soluble in ethanol, methanol, toluene, and chloroform, may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The interaction of this compound with its targets results in various chemical processes. One significant outcome is the production of polymers, including polycarbonates and polyurethanes . It is also used in the synthesis of a carbonaceous polymer characterized by high viscosity and transparency .
Biochemical Analysis
Biochemical Properties
Diallyl dicarbonate plays a key role in the production of polymers, including polycarbonates and polyurethanes . It reacts with amines, alcohols, and thiols . This compound is also used as an acrylate agent . Allyl carbonates, such as this compound, are widely used in Tsuji-Trost allylation, promoting the formation of carbanions, boronates, phosphides, amides, and alkoxides .
Molecular Mechanism
This compound can be synthesized by consecutive nucleophilic acyl substitution reactions using two equivalents of allyl alcohol and any of several electrophilic carbonyl donors . The monoallyl intermediate can be isolated and then separately converted to the diallyl product, or the whole process can be run in a single reactor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diallyl pyrocarbonate can be synthesized through various methods. One common method involves the reaction of allyl alcohol with phosgene. This reaction proceeds in two stages: first, the formation of allyl chloroformate, followed by its conversion to diallyl pyrocarbonate. The reaction typically requires a base to neutralize the hydrogen chloride byproduct .
Another method involves the use of urea as a carbonyl donor. In this process, urea reacts with allyl alcohol in the presence of a catalyst such as lanthanum chloride (LaCl3) to form diallyl pyrocarbonate .
Industrial Production Methods
Industrial production of diallyl pyrocarbonate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Diallyl pyrocarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines, alcohols, and thiols to form corresponding allyloxycarbonyl derivatives.
Hydrolysis: In the presence of water, diallyl pyrocarbonate hydrolyzes to form allyl alcohol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form N-allyloxycarbonyl derivatives.
Alcohols: Reacts with alcohols to form O-allyloxycarbonyl derivatives.
Thiols: Reacts with thiols to form S-allyloxycarbonyl derivatives.
Major Products Formed
The major products formed from these reactions are allyloxycarbonyl-protected amines, alcohols, and thiols. These protected compounds are valuable intermediates in organic synthesis and peptide chemistry .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Diethyl pyrocarbonate: Used for the inactivation of RNase enzymes in laboratory settings.
Dimethyl dicarbonate: Employed as a preservative in the beverage industry.
Uniqueness
Diallyl pyrocarbonate is unique due to its ability to introduce the allyloxycarbonyl protecting group, which is stable under a wide range of conditions. This makes it particularly valuable in peptide synthesis and other applications where stability and selectivity are crucial .
Properties
IUPAC Name |
prop-2-enoxycarbonyl prop-2-enyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-3-5-11-7(9)13-8(10)12-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSSGIXTKVRGAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402700 | |
Record name | Diallyl pyrocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-93-5 | |
Record name | Diallyl pyrocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl Pyrocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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